molecular formula C15H20N2O6S B2986486 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide CAS No. 941870-10-6

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2986486
CAS No.: 941870-10-6
M. Wt: 356.39
InChI Key: GXAUJUFUQPVXIW-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core linked via a methylene group to a meta-nitrobenzenesulfonamide moiety. Though direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., S08 in ) suggest synthetic routes involving nucleophilic substitution or coupling reactions between functionalized spirocyclic intermediates and sulfonamide precursors .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c18-17(19)12-5-4-6-14(9-12)24(20,21)16-10-13-11-22-15(23-13)7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUJUFUQPVXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the dioxaspiro moiety is significant, as it has been associated with various biological activities in other derivatives.

Chemical Structure

  • Molecular Formula : C13H16N2O5S
  • Molecular Weight : 316.34 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrobenzenesulfonamide with 1,4-dioxaspiro[4.5]decan-2-ylmethanol under acidic conditions. The reaction yields the target compound with good purity and yield.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of this compound against various bacterial strains. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL
Enterococcus faecalis125 µg/mL

The compound demonstrated particularly strong activity against Staphylococcus aureus, with an MIC of 125 µg/mL, indicating its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound was tested for antifungal activity against Candida albicans. The findings revealed that it has moderate antifungal activity.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans200 µg/mL

This suggests that while the compound is more effective against bacteria, it may still hold promise for antifungal applications.

Case Studies

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency against S. aureus and E. coli .
  • Antifungal Screening : In another investigation focusing on antifungal agents, this compound was compared with other known antifungals. It exhibited a competitive profile against C. albicans, suggesting further exploration into its mechanism of action could be beneficial .

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : The meta-nitro group in the target compound may improve stability compared to para-nitro analogs, as meta substitution reduces resonance-assisted degradation .
  • Synthetic Optimization : Simplified linkers (methylene vs. allyl) could reduce side reactions, as seen in Amine2’s high yield .
  • Biological Relevance : Structural similarities to patented sulfonamides suggest the target compound warrants evaluation in antimicrobial or anticancer assays.

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